N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a benzylbenzamide structure
Mechanism of Action
Target of Action
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide, also known as N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-BENZYLBENZAMIDE, has been found to have anti-tubercular properties . The primary target of this compound is the DprE1 enzyme , which is essential for the survival of Mycobacterium tuberculosis.
Mode of Action
The interaction of this compound with its target, DprE1, results in the inhibition of the enzyme . This inhibition disrupts the normal functioning of the bacteria, leading to its death .
Biochemical Pathways
The action of this compound affects the biochemical pathway involving DprE1 . DprE1 is a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . By inhibiting DprE1, the compound disrupts the formation of the cell wall, leading to the death of the bacteria .
Pharmacokinetics
Thiazole derivatives, to which this compound belongs, are generally known for their good absorption and distribution profiles . These properties can contribute to the bioavailability of the compound, but specific studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action result in the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of the bacterial cell wall, leading to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature and humidity can impact the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from aldehydes, urea, and β-keto esters.
Microwave irradiation: This method accelerates chemical reactions by using microwave energy to heat the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzothiazole moiety can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzothiazole core is known for its antimicrobial properties, while the hydroxyphenyl and benzylbenzamide groups contribute to its versatility in chemical synthesis and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-benzylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c30-24-15-14-21(17-22(24)27-29-23-8-4-5-9-25(23)32-27)28-26(31)20-12-10-19(11-13-20)16-18-6-2-1-3-7-18/h1-15,17,30H,16H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDCJNIYHOWUIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.